5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
5-amino-N-(3,5-dimethylphenyl)-1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-5-32-19-8-6-17(7-9-19)24-27-20(16(4)33-24)13-30-22(25)21(28-29-30)23(31)26-18-11-14(2)10-15(3)12-18/h6-12H,5,13,25H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMISIWTTZCUSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC(=CC(=C4)C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a triazole ring and an oxazole ring, contribute to its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
Structural Characteristics
The molecular formula of the compound is C24H26N6O3, with a molecular weight of 434.5 g/mol. The presence of multiple functional groups enhances its potential for various biological activities. The compound's structure allows it to interact with various biological targets, including enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N6O3 |
| Molecular Weight | 434.5 g/mol |
| Functional Groups | Triazole, Oxazole |
The mechanism of action for this compound likely involves binding to active sites on enzymes or receptors through hydrogen bonding and hydrophobic interactions. This interaction can modulate biochemical pathways relevant to therapeutic effects such as anti-inflammatory and anticancer properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, a study demonstrated that the compound effectively reduced cell viability in breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its utility in treating inflammatory diseases. The modulation of NF-kB signaling pathways appears to be a critical mechanism through which this compound exerts its anti-inflammatory effects.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For instance, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in rapidly dividing cells such as cancer cells .
Case Studies
- Breast Cancer Cell Line Study : A study involving MCF-7 breast cancer cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.
- Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
The unique combination of triazole and oxazole rings in this compound distinguishes it from similar compounds.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-amino-N-(2-methylphenyl)-1H-benzimidazole | C17H18N4O | Contains a benzimidazole core |
| 5-amino-N-(3-fluorophenyl)-triazole | C22H21FN6O3 | Incorporates a fluorine atom |
| 5-amino-N-(2-methoxyphenyl)-triazolecarboxamide | C23H24N6O3 | Features a methoxy group enhancing solubility |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including oxazole and triazole intermediate preparation, coupling, and protective group removal. Key steps include:
- Oxazole Formation : Reacting 4-ethoxyphenyl acetamide derivatives with brominated intermediates under Pd/C catalysis (ethanol/dichloromethane) .
- Triazole Coupling : Using anhydrous AlCl₃ or Pd catalysts in dimethylformamide (DMF) for regioselective coupling .
- Deprotection : Trityl group removal via acid hydrolysis (e.g., HCl in THF) .
- Table: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxazole Formation | Pd/C, EtOH/CH₂Cl₂, 60°C | 72–78 | >95% |
| Triazole Coupling | AlCl₃, DMF, 80°C | 65–70 | 92–94% |
| Deprotection | 6M HCl, THF, RT | 85 | >98% |
- Optimization : Design of Experiments (DoE) with temperature, solvent polarity, and catalyst loading as variables improves reproducibility .
Q. Which spectroscopic and chromatographic methods are validated for structural confirmation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., oxazole methyl group at δ 2.35 ppm; triazole NH₂ at δ 6.8 ppm) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) with ESI-MS (m/z 436.45 [M+H]⁺) ensure purity .
- FT-IR : Carboxamide C=O stretch at 1660–1680 cm⁻¹ .
Q. How is preliminary biological activity evaluated in vitro?
- Methodological Answer :
- Anticancer Assays : NCI-60 cell line screening (72-hr exposure, IC₅₀ determination via MTT assay) .
- Antimicrobial Testing : Broth microdilution (MIC against S. aureus, E. coli) .
- Enzyme Inhibition : Kinase profiling (e.g., EGFR inhibition at 10 µM, measured via ADP-Glo™ assay) .
Advanced Research Questions
Q. What computational strategies elucidate the compound’s mechanism of action and target binding?
- Methodological Answer :
- Molecular Docking : AutoDock Vina screens against kinase domains (e.g., EGFR, PDB: 1M17); triazole-carboxamide forms H-bonds with Lys721 .
- MD Simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) .
- Table: Docking Parameters
| Target | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| EGFR | -9.8 | H-bond with Met793, hydrophobic with Leu718 |
| PARP-1 | -8.3 | π-stacking with Tyr907 |
Q. How are contradictory bioactivity data resolved across studies (e.g., variable IC₅₀ values)?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., serum concentration in cell media affects solubility) .
- Metabolite Interference : LC-MS/MS quantifies active metabolites in cell lysates .
- Statistical Validation : ANOVA with post-hoc Tukey test identifies significant outliers .
Q. What structure-activity relationship (SAR) insights guide derivative design?
- Methodological Answer :
- Substituent Effects :
- Ethoxy Group : Replacing with methoxy reduces logP (improves solubility but lowers membrane permeability) .
- Triazole Methyl : Removal decreases steric hindrance, enhancing kinase binding .
- Table: Key SAR Trends
| Modification | Bioactivity Change | Rationale |
|---|---|---|
| 4-Ethoxyphenyl → 4-Chlorophenyl | IC₅₀ ↑ 2.5× | Reduced electron-donating effect |
| Triazole NH₂ → N-Me | Activity loss | Disrupted H-bonding |
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
- Methodological Answer :
- Byproduct Formation : Optimize Pd/C catalyst recycling to minimize residual palladium (<10 ppm) .
- Flow Chemistry : Continuous-flow reactors reduce reaction time (2 hr vs. 12 hr batch) and improve safety (exothermic step control) .
Q. How is the compound integrated into combination therapies or drug delivery systems?
- Methodological Answer :
- Synergy Studies : Checkerboard assay with doxorubicin (CI <0.8 indicates synergy) .
- Nanoparticle Formulation : PLGA encapsulation (70–100 nm particles, >80% loading efficiency) enhances tumor targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
